molecular formula C14H10N4O3 B3054131 4-(4-Amino-3-nitrophenyl)phthalazin-1-ol CAS No. 58370-64-2

4-(4-Amino-3-nitrophenyl)phthalazin-1-ol

Cat. No.: B3054131
CAS No.: 58370-64-2
M. Wt: 282.25 g/mol
InChI Key: AOALQZIZSREBQY-UHFFFAOYSA-N
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Description

4-(4-Amino-3-nitrophenyl)phthalazin-1-ol is a phthalazine derivative characterized by a phthalazin-1-ol core substituted with a 4-amino-3-nitrophenyl group. Phthalazin-1-ol derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The amino and nitro substituents on the phenyl ring introduce unique electronic effects: the nitro group is electron-withdrawing, while the amino group is electron-donating.

Properties

CAS No.

58370-64-2

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

4-(4-amino-3-nitrophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H10N4O3/c15-11-6-5-8(7-12(11)18(20)21)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7H,15H2,(H,17,19)

InChI Key

AOALQZIZSREBQY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

Phthalazin-1-ol derivatives vary widely in substituents, influencing their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Structural Features
4-(4-Amino-3-nitrophenyl)phthalazin-1-ol 4-Amino-3-nitrophenyl Electron-withdrawing (NO₂) and -donating (NH₂) groups on phenyl ring
N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine 4-Chlorophenyl, phenoxymethyl Halogen (Cl) and ether (OCH₂) groups enhance lipophilicity
5,6,7,8-Tetrachloro-phthalazin-1-ol Tetrachloro substituents Electron-withdrawing Cl atoms increase electrophilicity
4-[(4-Nitroanilino)methyl]phthalazinone Nitroanilino methyl Nitro group on aniline ring; methyl linker modifies steric effects
  • In contrast, tetrachloro derivatives (e.g., 5,6,7,8-tetrachloro-phthalazin-1-ol) exhibit high HOMO levels, favoring lactim-lactam tautomerism, which may reduce antimicrobial activity compared to the target compound .

Computational Insights

DFT studies reveal that substituents modulate electronic properties:

  • Tetrachloro-phthalazin-1-ol : High HOMO levels (−5.2 eV) correlate with moderate antimicrobial activity due to unfavorable charge transfer during microbial adsorption .
  • Target Compound: The amino group’s electron-donating effect may raise HOMO levels, improving redox reactivity and interaction with microbial or cancer cell surfaces.

Physicochemical Properties

  • Stability : Microwave-synthesized phthalazin-1-ol derivatives (e.g., compound 5) show enhanced thermal stability (stable at 485 K) compared to conventional methods . The target compound’s nitro group may reduce stability unless stabilized by intramolecular hydrogen bonding.

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